N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 2586233-06-7
VCID: VC11651142
InChI: InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3/b17-8+
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I
Molecular Formula: C13H11ClIN3O2S
Molecular Weight: 435.67 g/mol

N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

CAS No.: 2586233-06-7

Cat. No.: VC11651142

Molecular Formula: C13H11ClIN3O2S

Molecular Weight: 435.67 g/mol

* For research use only. Not for human or veterinary use.

N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide - 2586233-06-7

Specification

CAS No. 2586233-06-7
Molecular Formula C13H11ClIN3O2S
Molecular Weight 435.67 g/mol
IUPAC Name N-[(E)-(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3/b17-8+
Standard InChI Key PDWIUPZOGJRXBE-CAOOACKPSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)I
SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I

Introduction

N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a synthetic organic compound with the molecular formula C13H11ClIN3O2SC_{13}H_{11}ClIN_3O_2S and a molecular weight of 435.66 g/mol. It is categorized as a sulfonohydrazide derivative, featuring a pyridine ring substituted with chlorine and iodine, connected to a methylbenzenesulfonohydrazide group via a methylene bridge. The compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug discovery.

Synthesis

The synthesis of N'-((2-chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves:

  • Reacting an appropriate hydrazide precursor with a chlorinated and iodinated pyridine aldehyde under controlled conditions.

  • Optimization of reaction parameters such as temperature, solvent, and pH to maximize yield and purity.

  • Purification through recrystallization or chromatography.

Potential Applications

Medicinal Chemistry:
The compound's structure suggests potential biological activity due to:

  • Sulfonamide Moiety: Known for antibacterial properties.

  • Pyridine Ring Substituents: Chlorine and iodine substitutions enhance lipophilicity and may improve interaction with biological targets such as enzymes or receptors.

Drug Discovery:
The compound’s unique features make it suitable for:

  • Screening as an antimicrobial agent.

  • Evaluating anticancer properties through molecular docking studies targeting specific pathways.

  • Developing derivatives for enhanced pharmacological profiles.

Biological Activity

Although specific experimental data on this compound are not available, related sulfonamide derivatives have demonstrated:

  • Antimicrobial activity against Gram-positive and Gram-negative bacteria.

  • Anticancer potential through inhibition of key enzymes or signaling pathways.

Research Directions

Further studies on N'-((2-chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide should focus on:

  • In Vitro Assays: Testing for antibacterial, antifungal, and anticancer activities.

  • Molecular Docking: Investigating binding affinity with biological targets.

  • Toxicological Studies: Assessing safety profiles for potential therapeutic use.

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